Naphthalen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Naphthalen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe final step often involves the attachment of the naphthalene ring through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Naphthalen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl(pyrrolidin-1-yl)methanone: Similar in structure but lacks the pyridazine and thiophene rings.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring instead of the pyridazine and thiophene rings.
Uniqueness
Naphthalen-2-yl(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of three different aromatic rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
naphthalen-2-yl-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c28-23(19-8-7-17-4-1-2-5-18(17)16-19)27-13-11-26(12-14-27)22-10-9-20(24-25-22)21-6-3-15-29-21/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNLEMNGINBXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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